7-Chloro-3,7-dimethylocta-2,5-diene
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Overview
Description
7-Chloro-3,7-dimethylocta-2,5-diene is an organic compound with the molecular formula C10H17Cl It is a chlorinated derivative of myrcene, a naturally occurring monoterpene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,7-dimethylocta-2,5-diene typically involves the chlorination of myrcene. One common method is the reaction of myrcene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the myrcene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,7-dimethylocta-2,5-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-chloro-3,7-dimethyloct-2-en-1-ol, while reduction can produce 7-chloro-3,7-dimethyloctane.
Scientific Research Applications
7-Chloro-3,7-dimethylocta-2,5-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 7-Chloro-3,7-dimethylocta-2,5-diene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Myrcene: The parent compound of 7-Chloro-3,7-dimethylocta-2,5-diene, myrcene is a naturally occurring monoterpene with similar structural features.
7-Bromo-3,7-dimethylocta-2,5-diene: A brominated analogue with similar chemical properties.
7-Iodo-3,7-dimethylocta-2,5-diene: An iodinated analogue with similar reactivity.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its non-halogenated and other halogenated analogues. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
62102-55-0 |
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Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
7-chloro-3,7-dimethylocta-2,5-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-9(2)7-6-8-10(3,4)11/h5-6,8H,7H2,1-4H3 |
InChI Key |
CDFDNYBAYQXZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC=CC(C)(C)Cl |
Origin of Product |
United States |
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